

Spectroscopic Analysis of Pyrimidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidin-2-ol

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Disclaimer: Due to the limited availability of public spectroscopic data for **5-Bromo-4-methylpyrimidin-2-ol**, this guide utilizes the closely related and structurally similar compound, 4-methylpyrimidine, as a representative example to illustrate the principles of spectroscopic data presentation and experimental methodologies. The data and analyses presented herein pertain exclusively to 4-methylpyrimidine.

This technical whitepaper provides a comprehensive overview of the spectroscopic characterization of 4-methylpyrimidine, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-methylpyrimidine



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|--------------|--------------------------|------------|
| 8.95 | S | - | H2 |
| 8.50 | d | 5.0 | H6 |
| 7.25 | d | 5.0 | H5 |
| 2.60 | S | - | -СНз |

Solvent: $CDCl_3$ s = singlet, d = doublet

Table 2: 13C NMR Spectroscopic Data for 4-methylpyrimidine

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 166.0 | C4 |
| 158.5 | C2 |
| 156.8 | C6 |
| 129.8 | C5 |
| 24.2 | -CH₃ |

Note: Specific peak assignments for ¹³C NMR can vary based on the prediction model and experimental conditions. The provided assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-methylpyrimidine



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| 3050-2950 | Medium | C-H stretch (aromatic and alkyl) |
| 1580-1450 | Strong | C=C and C=N stretching |
| 1435 | Medium | C-H bend (methyl) |
| 995, 785, 720 | Strong | C-H out-of-plane bending |

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-methylpyrimidine

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 94 | 100 | [M] ⁺ (Molecular Ion) |
| 93 | 50 | [M-H]+ |
| 67 | 45 | [M-HCN]+ |
| 52 | 20 | [C ₃ H ₂ N] ⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.



Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[1][2] For solid samples, a common alternative is to prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a translucent disk.[2]

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

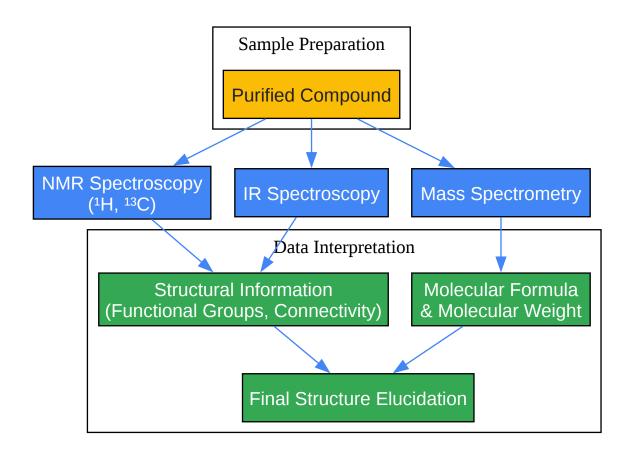
Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization and Analysis: The sample was ionized using a 70 eV electron beam.[3] The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge (m/z) ratio.



Workflow and Pathway Visualizations

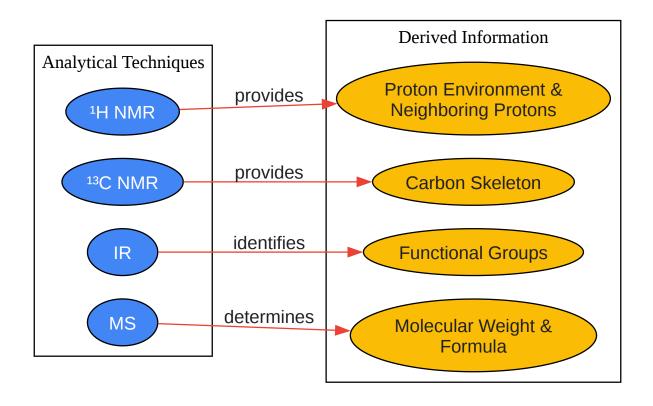
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.



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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.





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